Product packaging for 3-Nitro-9H-carbazol-9-amine(Cat. No.:CAS No. 105676-67-3)

3-Nitro-9H-carbazol-9-amine

Cat. No.: B14318843
CAS No.: 105676-67-3
M. Wt: 227.22 g/mol
InChI Key: POFWISKFQAEBHS-UHFFFAOYSA-N
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Description

General Significance of Carbazole (B46965) Derivatives in Organic Synthesis and Functional Materials Science

Carbazole, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring. emu.edu.trnumberanalytics.com This structural motif is not merely a synthetic curiosity; it is a privileged scaffold found in a variety of naturally occurring alkaloids and serves as a cornerstone for a vast array of synthetic compounds. nih.govgrafiati.com The inherent properties of the carbazole nucleus, such as its planarity, rigidity, and electron-rich nature, make it an attractive building block in several scientific domains. nih.govnih.gov

In organic synthesis , carbazoles are valuable intermediates for constructing more complex molecular frameworks. metu.edu.tr Their reactivity allows for functionalization at various positions (3, 6, 2, 7, and 9), enabling the synthesis of a diverse library of derivatives with distinct properties. mdpi.commdpi.com Traditional synthetic routes to the carbazole skeleton include the Graebe-Ullmann reaction and the Borsche-Drechsel cyclization, with modern methods expanding to include palladium-catalyzed cross-coupling reactions and C-H activation strategies. nih.govrsc.orgorganic-chemistry.org

In functional materials science , carbazole derivatives have garnered substantial attention for their applications in optoelectronic devices. Their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties make them ideal candidates for use in:

Organic Light-Emitting Diodes (OLEDs) : Carbazoles are frequently employed as host materials for phosphorescent emitters and as hole-transporting layers. nih.govontosight.ai

Solar Cells : They serve as donor materials in dye-sensitized solar cells (DSSCs) and perovskite solar cells, contributing to high power-conversion efficiencies. mdpi.com

Sensors and Probes : The fluorescent nature of many carbazole derivatives allows for their use in developing sensitive chemical sensors and biological imaging agents. nih.gov

The versatility of the carbazole scaffold is further enhanced by the ability to modify its electronic properties through the introduction of various substituent groups. ontosight.ai

Contextualizing Nitrated and N-Aminated Carbazole Architectures within Heterocyclic Chemistry

The introduction of nitro (-NO₂) and N-amino (-NH₂) groups onto the carbazole framework significantly modulates its chemical and physical properties, opening up new avenues for research and application.

Nitrated Carbazole Architectures:

The nitration of carbazole, typically an electrophilic aromatic substitution, predominantly occurs at the 3 and 6 positions due to the directing effect of the pyrrole nitrogen. numberanalytics.com The presence of a nitro group, a strong electron-withdrawing group, has profound effects:

Electronic Properties : It lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be advantageous for tuning the electronic characteristics of materials for specific applications.

Reactivity : The nitro group can serve as a synthetic handle for further transformations. For instance, it can be reduced to an amino group, providing a route to other functionalized carbazoles.

Biological Activity : Nitro-substituted carbazoles have been investigated for their potential as anticancer and antimicrobial agents.

N-Aminated Carbazole Architectures:

The amination at the 9-position of the carbazole ring introduces a reactive amine group directly onto the heterocyclic nitrogen. This modification leads to:

Enhanced Reactivity : The N-amino group can participate in a variety of chemical reactions, including electrophilic substitution and coupling reactions, allowing for the synthesis of more complex structures. smolecule.com

Biological and Pharmacological Potential : N-alkylamino carbazoles have shown notable biological activities, including anticonvulsant and neuroleptic properties. iucr.org The N-amino functionality provides a site for conjugating other molecules, which can be exploited in drug design.

Materials Science Applications : The introduction of an amine at the 9-position can influence the intermolecular interactions and solid-state packing of the molecules, which in turn affects their bulk properties as materials. smolecule.com

The combination of both a nitro group on the aromatic ring and an amino group at the nitrogen heteroatom, as in 3-Nitro-9H-carbazol-9-amine, creates a push-pull electronic system within the molecule, which is often associated with interesting photophysical and nonlinear optical properties.

Overview of Research Trajectories for this compound and Cognate Structures

While direct and extensive research on this compound is still emerging, the investigation of its cognate structures provides a clear indication of its potential research trajectories. The primary areas of interest are likely to be in materials science and medicinal chemistry.

Potential Research Directions:

Synthesis and Characterization : Developing efficient and selective synthetic routes to this compound and its derivatives will be a key focus. This includes optimizing nitration and N-amination reactions on the carbazole scaffold.

Photophysical and Electronic Properties : A thorough investigation of the absorption, emission, and electrochemical properties of this compound is warranted. The push-pull nature of the substituents suggests potential for interesting fluorescence and charge-transfer characteristics.

Organic Electronics : The compound could be explored as a component in organic electronic devices. Its properties might make it suitable as a charge-transporting material, an emitter, or a sensitizer (B1316253) in various device architectures.

Medicinal Chemistry : Given the known biological activities of nitrated and aminated carbazoles, this compound and its derivatives could be screened for a range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. ontosight.aismolecule.com

Supramolecular Chemistry : The presence of both a hydrogen-bond donor (the N-amino group) and potential acceptor sites could be exploited in the design of novel supramolecular assemblies and synthetic receptors. nih.gov

The following table summarizes key data for related carbazole compounds, providing a basis for predicting the properties of this compound.

Compound NameCAS NumberMolecular FormulaKey Features & Research Interest
3-Nitro-9H-carbazole 3077-85-8C₁₂H₈N₂O₂Building block for synthesis, investigated for anticancer and antimicrobial properties. ambeed.comchemsrc.com
9H-Carbazol-9-amine 17223-85-7C₁₂H₁₀N₂Used in optoelectronics (OLEDs), as a fluorescent probe, and in antimicrobial research. smolecule.com
3-Amino-9H-carbazole 6377-12-4C₁₂H₁₀N₂Intermediate in synthesis, with derivatives showing antimicrobial and anticancer potential.
9-Ethyl-3-nitrocarbazole 86-20-4C₁₄H₁₂N₂O₂Used as an intermediate and a model compound in chemical synthesis and materials science. lookchem.com
2-Nitro-9H-carbazol-3-amine 86439-49-8C₁₂H₉N₃O₂Studied for its potential in optoelectronics and as a precursor for more complex molecules. ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O2 B14318843 3-Nitro-9H-carbazol-9-amine CAS No. 105676-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105676-67-3

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-nitrocarbazol-9-amine

InChI

InChI=1S/C12H9N3O2/c13-14-11-4-2-1-3-9(11)10-7-8(15(16)17)5-6-12(10)14/h1-7H,13H2

InChI Key

POFWISKFQAEBHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2N)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies Towards 3 Nitro 9h Carbazol 9 Amine

Strategies for Regioselective C-3 Nitration of Carbazole (B46965) Precursors

The electronic properties of the carbazole ring system inherently direct electrophilic substitution to the 3- and 6-positions. numberanalytics.com The nitrogen heteroatom and the fused aromatic rings create a π-excessive system, making these positions particularly susceptible to attack by electrophiles like the nitronium ion (NO₂⁺). beilstein-journals.org

Traditional methods for the synthesis of 3-nitrocarbazole derivatives rely on direct electrophilic aromatic substitution using conventional nitrating agents. These protocols are widely documented and effective, though they may sometimes require careful control to achieve high regioselectivity and avoid the formation of polynitrated byproducts. ucl.ac.ukacs.org

A common and long-established method involves the use of a mixture of nitric acid (HNO₃) and a protic acid, such as sulfuric acid (H₂SO₄) or acetic acid. tubitak.gov.tr Sulfuric acid facilitates the formation of the highly electrophilic nitronium ion. The reaction of carbazole with a mixture of nitric acid and acetic acid at room temperature can produce 3-nitrocarbazole with high regioselectivity and a yield of 93%. tubitak.gov.tr Similarly, nitration of 9-ethylcarbazole (B1664220) using nitric acid in 1,2-dichloroethane (B1671644) at 0 °C also yields the 3-nitro derivative with high selectivity. tubitak.gov.tr Temperature control is a critical parameter; for instance, maintaining temperatures below 40°C is recommended to minimize the formation of dinitro derivatives.

Another example is the nitration of the methyl ester of carprofen, which occurs regioselectively at the C-3 position when treated with nitric acid in glacial acetic acid, affording the product in 79% yield. nih.gov

Carbazole SubstrateNitrating Agent/ConditionsSolventYieldReference
CarbazoleHNO₃ / Acetic Acid, Room Temp.Acetic Acid93% tubitak.gov.tr
9-EthylcarbazoleHNO₃, 0 °C1,2-Dichloroethane~93% tubitak.gov.tr
Methyl 2-(6-chloro-9H-carbazol-2-yl)propionateHNO₃Glacial Acetic Acid79% nih.gov
CarbazoleHNO₃ / H₂SO₄, 0–5 °CSulfuric Acid65–70%

While classical methods are effective, contemporary research has sought milder and often more selective conditions to accommodate sensitive functional groups. One such procedure for the mononitration of carbazoles, particularly those that are acid-sensitive, involves using a mixture of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and silica. thieme-connect.de

Another refined method employs acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, especially at low temperatures. beilstein-journals.org This reagent has been successfully used for the double nitration of 5,11-dihydroindolo[3,2-b]carbazoles, affording 2,8-dinitro derivatives. beilstein-journals.orgbeilstein-journals.org By carefully controlling the stoichiometry and reducing the reaction temperature to –20 °C, the desired product could be obtained in 88% yield, minimizing byproduct formation. beilstein-journals.org Although these examples are on more complex carbazole systems, the principles apply to the controlled nitration of the basic carbazole scaffold.

More advanced strategies for regioselective functionalization involve transition metal-catalyzed C-H activation. chim.itcore.ac.uk However, these methods have been more extensively developed for C-H alkylation, arylation, and other C-C bond formations rather than direct nitration. chim.it For electrophilic substitution, the inherent reactivity of the C-3 position remains the most straightforward route for nitration. thieme-connect.decore.ac.uk

Approaches for N-9 Amination of Carbazole Scaffolds

Functionalization at the N-9 position of the carbazole ring is a facile reaction. thieme-connect.de The nitrogen atom's lone pair can be readily deprotonated to form a nucleophilic carbazolide anion, or the N-H bond can participate in various coupling reactions.

Direct amination involves the formation of a nitrogen-nitrogen bond at the N-9 position. This can be conceptually achieved by reacting the carbazole or its N-anion with an electrophilic aminating agent. While methods for N-alkylation and N-arylation are common, direct N-amination is less frequently reported. The synthesis of N-alkylamino carbazoles has been noted for its biological activities. iucr.org One potential pathway involves the nucleophilic attack of the carbazolide anion, formed by treating carbazole with a base, on an appropriate electrophilic amine source.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. nih.govacs.org This reaction is a primary route for synthesizing aromatic amines and can be applied to the N-amination of carbazoles. numberanalytics.comnih.gov In this context, the reaction typically involves coupling the N-H bond of a carbazole derivative with an aryl halide or triflate. acs.org However, for the synthesis of an N-amino compound, the strategy would involve coupling the 3-nitrocarbazole substrate with an ammonia (B1221849) equivalent or a protected amine that can be later deprotected.

The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, the carbazole N-H), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-functionalized carbazole and regenerate the Pd(0) catalyst. nih.govacs.org The choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent is crucial for achieving high efficiency. acs.org Studies have optimized conditions for coupling various amines with aryl bromides, which provides a framework for the N-amination of carbazole itself. acs.org The carbazole N-H is acidic (pKa ≈ 19.9 in DMSO), facilitating its participation in these catalytic cycles. nih.gov

Coupling PartnersCatalyst System (Precatalyst/Ligand)BaseSolventKey FeaturesReference
Aryl Bromides + CarbazolePalladium Precatalyst + Phosphine LigandVarious (e.g., NaOtBu)Various (e.g., Toluene)Development of optimal conditions for coupling secondary amines like carbazole. acs.org
(Hetero)aryl Chlorides + N-nucleophilesPd-based catalystsStrong basesAprotic solventsHighly active systems for challenging N-nucleophiles. nih.govacs.org
C-C Axially Chiral BiarylsIntramolecular Buchwald-Hartwig Amination--Synthesis of C-N axially chiral carbazoles. rsc.org

The most fundamental approach to N-functionalization involves leveraging the acidity of the carbazole N-H proton. thieme-connect.de Treatment with a suitable base (e.g., potassium hydroxide (B78521), sodium hydride) generates the carbazolide anion, a potent nucleophile. This anion can then undergo a nucleophilic substitution reaction (SₙAr) with an appropriate electrophile. For N-amination, this would require an electrophilic aminating reagent, such as a derivative of hydroxylamine (B1172632) or a chloramine.

A related strategy involves the twofold SₙAr amination of dibenzothiophene (B1670422) dioxides with alkyl amines using alkali metal bases to synthesize diverse N-alkyl carbazoles, highlighting the utility of nucleophilic aromatic substitution pathways in forming carbazole derivatives. researchgate.net While this method builds the carbazole ring itself, the underlying principle of nucleophilic attack is relevant. The ease of N-alkylation and N-acylation via this deprotonation-substitution sequence is well-established in carbazole chemistry. tubitak.gov.trthieme-connect.de

Convergent and Sequential Synthesis Pathways for 3-Nitro-9H-carbazol-9-amine

The construction of this compound is most logically achieved through a sequential approach, where the carbazole core is functionalized in a stepwise manner. This allows for clear control over the regiochemistry of each transformation.

The most direct sequential route involves two primary steps: the electrophilic nitration of the carbazole ring at the C-3 position, followed by the amination of the nitrogen at the N-9 position.

Step 1: C-3 Nitration of 9H-Carbazole

The introduction of a nitro group at the C-3 position of the carbazole scaffold is a well-established electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the conditions employed. The classical approach involves the use of a mixed acid system, typically nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile. To achieve high regioselectivity for the 3-position and minimize the formation of 1-nitro, 6-nitro, and dinitro isomers, careful control of reaction parameters is essential.

Alternative methods have been developed to improve selectivity and yield. Nitration using nitric acid in a solvent such as acetic acid at room temperature can produce 3-nitrocarbazole with high regioselectivity. tubitak.gov.tr Other solvent systems, including acetonitrile (B52724), chlorobenzene (B131634), or dichloromethane, have also been shown to enhance the selectivity for the desired C-3 product.

Table 1: Comparative Analysis of C-3 Nitration Methods for Carbazole
Nitrating Agent/SystemSolventTemperatureReported Yield/SelectivityReference
HNO₃ / H₂SO₄None0–5°C65–70% yield, moderate regioselectivity with 1- and 6-nitro byproducts.
Fuming HNO₃Chlorobenzene25–30°CImproves 3-nitro selectivity to 80–85%.
65% HNO₃Acetonitrile20–25°CHigh regioselectivity.
HNO₃Acetic AcidRoom Temperature93% yield of 3-nitrocarbazole. tubitak.gov.tr
Acetyl NitrateDichloromethane (CH₂Cl₂)-20°CHigh regioselectivity and yield (88% for a related indolo[3,2-b]carbazole (B1211750) system). beilstein-journals.org

Step 2: N-9 Amination of 3-Nitro-9H-carbazole

Following the synthesis of 3-nitro-9H-carbazole, the final step is the introduction of an amino group at the N-9 position. Direct amination of the carbazole nitrogen can be accomplished via electrophilic amination. A reported method for the N-amination of the parent carbazole involves deprotonation with a strong base followed by reaction with an electrophilic aminating agent. prepchem.com

Specifically, the N-H proton of the carbazole is sufficiently acidic to be removed by a base like potassium hydroxide in a polar aprotic solvent such as dimethylformamide (DMF). The resulting carbazolide anion is a potent nucleophile that can then react with an electrophilic amine source like hydroxylamine-O-sulfonic acid to form the N-N bond, yielding the desired 9-amino-carbazole product. prepchem.com This methodology is applicable to the 3-nitro-9H-carbazole precursor, where the electron-withdrawing nitro group would further increase the acidity of the N-H proton, potentially facilitating the initial deprotonation step. The reaction requires careful temperature control, often using an ice-salt bath, to manage reactivity. prepchem.com

While multi-step sequential syntheses offer clear control, the field of organic synthesis continually strives for greater efficiency through tandem or one-pot reactions. These processes combine multiple bond-forming events in a single reaction vessel, avoiding the isolation of intermediates and reducing waste.

In the context of carbazole synthesis, tandem reactions are well-documented, particularly those that construct the carbazole core itself. rsc.orgorganic-chemistry.org For example, palladium-catalyzed methodologies can achieve the synthesis of the carbazole skeleton through a domino sequence of C-N bond formation and C-H activation. rsc.org Another approach involves the light-promoted tandem coupling of nitroarenes with Grignard reagents, which proceeds through an intermolecular C-N bond coupling followed by a photoinduced electrocyclization. rsc.org

However, a specific tandem or one-pot reaction for the direct formation of this compound from simpler precursors is not prominently featured in the reviewed literature. The development of such a process would likely require a sophisticated catalytic system capable of orchestrating both the regioselective nitration of a carbazole precursor and the subsequent N-amination in a single pot, a significant synthetic challenge due to the incompatible reagents and conditions typically required for each step.

Synthetic Optimization and Green Chemistry Principles in this compound Production

Optimizing the synthesis of this compound involves refining reaction conditions to maximize efficiency, yield, and safety while minimizing environmental impact. This aligns with the principles of green chemistry, focusing on areas such as catalyst choice, solvent selection, and energy efficiency.

The proposed stepwise synthesis of this compound relies on classical stoichiometric reagents (e.g., HNO₃/H₂SO₄ and hydroxylamine-O-sulfonic acid) rather than transition-metal catalysts for the key transformations. prepchem.com

While extensive research has gone into catalyst and ligand development for amination reactions, these efforts have largely targeted C-N bond formations, such as the Buchwald-Hartwig amination. sigmaaldrich.comnih.gov These palladium-catalyzed cross-coupling reactions are highly effective for creating C-amino and N-aryl carbazoles but are not designed for the direct N-H to N-NH₂ transformation required in the final step of the sequential synthesis. Similarly, iron-catalyzed C-H amination methods have been developed for functionalizing N-heterocycles, but these target C-H bonds adjacent to the nitrogen atom, not the N-H bond itself. nih.govd-nb.infochemistryviews.org

The development of a catalytic system for the direct N-H amination of 3-nitro-9H-carbazole would represent a significant advancement, potentially offering a milder and more efficient alternative to the use of stoichiometric electrophilic aminating agents.

Careful control over solvent and temperature is paramount for both efficiency and selectivity in the synthesis of this compound.

For the C-3 nitration step , temperature control is the most critical factor for achieving high regioselectivity. Reactions are typically conducted at low temperatures (0–5°C) to suppress the formation of undesired isomers and polynitrated byproducts. The choice of solvent also plays a key role. While mixed acids can be used neat, employing solvents like chlorobenzene, dichloromethane, or acetonitrile can significantly improve the selectivity for the 3-nitro isomer. From a green chemistry perspective, replacing hazardous solvents like chlorobenzene with greener alternatives is a key optimization goal.

For the N-9 amination step , the solvent must be able to dissolve the carbazole substrate and facilitate the deprotonation by the base. A polar aprotic solvent like dimethylformamide (DMF) is effective for this purpose. prepchem.com Temperature control is again crucial; the initial deprotonation and subsequent reaction with the aminating agent are performed at low temperatures to control the exothermic nature of the reactions and improve the stability of the reagents and intermediates. prepchem.com The reported synthesis of 9H-carbazol-9-amine indicates that the reaction does not proceed to completion, yielding a mixture that requires chromatographic purification, highlighting an area for further optimization to improve reaction efficiency. prepchem.com

Table 2: Reaction Parameters and Their Influence on Synthesis
Synthetic StepParameterCondition/ChoiceEffect on Efficiency and SelectivityReference
C-3 NitrationTemperatureLow (e.g., 0-5°C, -20°C)Minimizes formation of dinitro and other isomeric byproducts, increasing regioselectivity. beilstein-journals.org
SolventAcetonitrile, Dichloromethane, Acetic AcidEnhances regioselectivity for the C-3 position compared to solvent-free conditions. tubitak.gov.tr
N-9 AminationSolventDimethylformamide (DMF)Polar aprotic solvent facilitates deprotonation of the N-H bond by the base. prepchem.com
TemperatureLow (Ice-salt bath)Controls reactivity of the strong base and the electrophilic aminating agent. prepchem.com

Spectroscopic Characterization and Structural Elucidation of 3 Nitro 9h Carbazol 9 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of 3-Nitro-9H-carbazol-9-amine provide critical information about the chemical environment of each hydrogen and carbon atom, respectively. The position of the nitro group (NO₂) at the C-3 position and the amine group (NH₂) at the N-9 position significantly influences the electronic distribution within the carbazole (B46965) ring system, leading to characteristic chemical shifts for the aromatic protons and carbons.

In the ¹H NMR spectrum, the protons of the nitrated benzene (B151609) ring typically appear at lower fields (higher ppm values) compared to those on the unsubstituted ring, due to the electron-withdrawing nature of the nitro group. The protons on the carbazole skeleton exhibit distinct signals, and their specific chemical shifts and coupling patterns allow for unambiguous assignment.

The ¹³C NMR spectrum complements the proton data, with the carbon atoms attached to or near the electron-withdrawing nitro group showing a downfield shift. The chemical shifts of the carbon atoms provide a complete map of the carbon skeleton, confirming the substitution pattern.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1 7.73 (d, J=8.1 Hz) -
H-2 8.31 (dd, J=8.1, 1.5 Hz) -
H-4 8.85 (d, J=1.5 Hz) -
H-5 7.61 (d, J=7.8 Hz) -
H-6 7.32 (t, J=7.8 Hz) -
H-7 7.48 (t, J=7.8 Hz) -
H-8 7.92 (d, J=7.8 Hz) -
NH₂ 5.60 (s) -
C-1 118.9 -
C-2 123.5 -
C-3 144.2 -
C-4 110.2 -
C-4a 122.1 -
C-4b 139.8 -
C-5 120.5 -
C-5a 121.3 -
C-6 126.8 -
C-7 119.7 -
C-8 112.9 -

Note: Data is illustrative and compiled from typical values for similar structures. J = coupling constant, d = doublet, dd = doublet of doublets, t = triplet, s = singlet.

To definitively establish the connectivity between atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, such as H-1 and H-2, and the protons on the unsubstituted ring (H-5, H-6, H-7, H-8), confirming their sequential arrangement.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, already assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular structure by identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, the proton at H-1 would show a correlation to carbons C-3 and C-8a, while the H-4 proton would correlate with C-2, C-4b, and C-5a. These long-range couplings are instrumental in confirming the placement of the nitro group at C-3 and connecting the two benzene rings through the nitrogen atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

The presence of the nitro (NO₂) and amine (NH₂) groups gives rise to characteristic absorption bands in the IR spectrum.

Nitro Group (NO₂): The nitro group is identified by two strong stretching vibrations: the asymmetric stretch (νas) typically appearing in the 1500-1560 cm⁻¹ region and the symmetric stretch (νs) found between 1300-1370 cm⁻¹.

Amine Group (N-NH₂): The N-H stretching vibrations of the primary amine group are expected to appear in the 3300-3500 cm⁻¹ range. The N-H bending (scissoring) vibration is typically observed around 1590-1650 cm⁻¹.

The carbazole backbone itself has a series of characteristic vibrations. These include C-H stretching vibrations from the aromatic rings (typically above 3000 cm⁻¹), C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 675-900 cm⁻¹ region), which are diagnostic of the substitution pattern on the aromatic rings.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group/Structural Unit
~3400-3300 N-H Stretch Amine (NH₂)
~3100-3000 C-H Stretch Aromatic
~1620 N-H Bend Amine (NH₂)
~1590, 1480, 1450 C=C Stretch Aromatic Ring
~1530 Asymmetric NO₂ Stretch Nitro (NO₂)
~1340 Symmetric NO₂ Stretch Nitro (NO₂)

Note: These are approximate values and can vary slightly based on the specific molecular environment and sample preparation.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the carbazole aromatic system. The presence of the nitro group, an auxochrome and a chromophore, can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted carbazole. The N-amine group can also influence the electronic transitions.

Fluorescence spectroscopy can provide further information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength. The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the molecular structure and the solvent environment. The nitro group is often a fluorescence quencher, which may result in low or no fluorescence for this compound.

Table 3: Spectroscopic Compound List

Compound Name
This compound

Electronic Absorption Profiles and π-Conjugation Effects

The electronic absorption spectrum of carbazole derivatives is characterized by π→π* transitions. emu.edu.tr In carbazole itself, the fusion of a pyrrole (B145914) ring between two phenyl groups creates a planar, electron-rich tricyclic system. emu.edu.tr The introduction of a nitro group at the 3-position, as in 3-nitro-9H-carbazole, enhances the electron-withdrawing properties of the molecule. This substitution influences the π-conjugation of the carbazole system, affecting the energy of electronic transitions. Generally, such substitutions can lead to shifts in the absorption maxima. For instance, in related carbazole-based donor-acceptor systems, the electronic coupling between different moieties within the molecule can be influenced by the dihedral angle between them, which in turn affects the π-electron conjugation and the resulting absorption spectra. acs.org

The absorption spectra of carbazole derivatives can exhibit multiple bands. For example, some carbazoles show high-energy forbidden S0→S2 transitions in addition to the typically observed π→π* electronic transitions. emu.edu.tr The specific wavelengths and intensities of these absorption bands in this compound are crucial for understanding the electronic effects of the nitro and amino substituents on the carbazole core.

Solvatochromic Investigations and Electronic Structure Perturbations

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a powerful tool for investigating the electronic structure of molecules. nih.gov A change in solvent polarity can perturb the ground and excited state energy levels of a molecule, leading to shifts in its absorption and emission spectra. researcher.life For many carbazole derivatives, an increase in solvent polarity causes a red shift (bathochromic shift) in the emission spectrum, a phenomenon known as positive solvatochromism. acs.orgnih.gov This behavior is often indicative of an intramolecular charge transfer (ICT) character in the excited state, where the dipole moment of the excited state (μe) is larger than that of the ground state (μg).

Conversely, some donor-acceptor compounds based on carbazole have exhibited negative solvatochromism (hypsochromic shift) in their absorption spectra, where the absorption maximum shifts to shorter wavelengths as solvent polarity increases. acs.org This suggests that the ground state is more polar than the excited state. acs.org Studying the solvatochromic behavior of this compound by measuring its UV-Vis absorption spectra in a range of solvents with varying polarities would reveal crucial information about the charge distribution in its ground and excited states and the nature of its electronic transitions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. bohrium.com For this compound (C12H9N3O2), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is routinely used to characterize newly synthesized carbazole derivatives. For example, HRMS has been used to confirm the elemental composition of various functionalized carbazoles, such as fluorinated derivatives and those with extended aromatic systems. nih.govscispace.commdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions, providing valuable structural information. wikipedia.orguab.edu The fragmentation pattern is characteristic of the molecule's structure. In MS/MS experiments, collision-induced dissociation (CID) is commonly used to fragment the precursor ion. wikipedia.orgnih.gov

For this compound, the protonated molecule [M+H]+ would be selected and fragmented. The resulting product ions would correspond to the loss of neutral fragments. Common fragmentation patterns for aromatic nitro compounds involve the loss of NO, NO2, and other small molecules. For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The fragmentation of the carbazole core itself would also contribute to the spectrum. Analysis of the MS/MS spectrum of this compound would allow for the identification of characteristic fragmentation pathways, confirming the connectivity of the nitro group and the amino group to the carbazole scaffold. For instance, in the analysis of 3-nitrotyrosine-containing peptides, a characteristic immonium ion is often observed, which helps to identify the modification. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal lattice, known as crystal packing, is determined by a variety of intermolecular interactions. In the solid state, carbazole derivatives are known to participate in several types of non-covalent interactions, which dictate their supramolecular architecture.

For this compound, key intermolecular interactions would likely include:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) can act as hydrogen bond acceptors. This could lead to the formation of N-H···O hydrogen bonds, which are significant in the crystal packing of similar structures like 2-nitro-3-phenyl-9H-carbazole. researchgate.net

π-π Stacking: The planar aromatic carbazole rings can stack on top of each other, leading to stabilizing π-π interactions. The interplanar distances for such interactions are typically in the range of 3.4–3.6 Å. These interactions are a common feature in the crystal structures of carbazole derivatives. researchgate.net

C-H···π Interactions: Hydrogen atoms attached to the carbazole ring can interact with the π-electron cloud of an adjacent molecule. These C-H···π interactions are also known to play a role in the crystal packing of carbazole-containing compounds. researchgate.netnih.gov

Other Weak Interactions: Weak C-H···O interactions involving the nitro group and adjacent carbazole rings can also contribute to the stability of the crystal lattice.

The combination of these interactions results in a three-dimensional network that defines the crystal structure of the compound. researchgate.netnih.gov Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts within a crystal. iucr.org

Conformational Analysis and Dihedral Angle Characterization

A comprehensive search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure or a detailed conformational analysis for the compound this compound. While extensive research exists on the synthesis and properties of various carbazole derivatives, including those with nitro and amino functionalities, the specific structural parameters such as dihedral angles for this compound have not been reported.

Furthermore, the planarity of the carbazole core itself can be influenced by substitution. In many derivatives, the carbazole ring system is nearly planar. csuohio.edu However, the introduction of bulky substituents or specific intermolecular interactions in the crystal lattice can lead to deviations from planarity. The orientation of substituents, such as a nitro group, relative to the carbazole plane is also a key conformational feature. For example, in 9,9'-diethyl-3,3'-dicarbazolyl that is nitrated at the 4-position, the nitro group is oriented almost perpendicularly to the plane of the carbazole ring to which it is attached, with a dihedral angle of 83.10 (25)°. csuohio.edu

Given the absence of specific experimental crystallographic data for this compound, any detailed discussion on its precise dihedral angles and conformational analysis would be speculative. Further research, including single-crystal X-ray diffraction studies, would be necessary to definitively determine the three-dimensional structure and conformational properties of this particular compound.

Computational and Theoretical Investigations of 3 Nitro 9h Carbazol 9 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between computational cost and accuracy in predicting molecular properties.

A fundamental step in computational analysis is geometry optimization, which seeks to find the minimum energy arrangement of atoms in a molecule. For 3-Nitro-9H-carbazol-9-amine, this process would involve calculating the molecular forces and adjusting atomic coordinates until a stable conformation is reached. DFT methods, often using a basis set like 6-311G(d,p), are typically used for this purpose.

The analysis would focus on key structural parameters such as bond lengths, bond angles, and dihedral angles. DFT studies on related nitro-substituted carbazoles predict that the core carbazole (B46965) structure is nearly planar, although slight deviations can occur depending on the substituents and crystal packing forces. nih.govresearchgate.net For an isolated molecule of this compound, a largely planar conformation would be expected to maximize π-electron delocalization across the fused ring system. researchgate.net The orientation of the nitro (-NO₂) and amino (-NH₂) groups relative to the carbazole plane would be a key finding, as this influences electronic interactions and steric hindrance.

Table 1: Expected Focus of Geometry Optimization for this compound

ParameterExpected Significance
Dihedral Angles Determines the planarity of the carbazole core and the orientation of the -NO₂ and -NH₂ groups.
Bond Lengths C-N and N-O bonds of the nitro group, and C-N bonds of the carbazole and amino groups, indicate the degree of electron delocalization.
Bond Angles Reveals potential steric strain and hybridization around the nitrogen and carbon atoms.

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, the HOMO-LUMO gap (E_gap), is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich carbazole ring system and the electron-donating amino group. The LUMO, conversely, would be localized on the electron-withdrawing nitro group and the carbazole moiety. The presence of both a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) on the same conjugated framework suggests a potential for strong intramolecular charge transfer (ICT) upon excitation.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In a closely related compound, 2-(3-nitro-9H-carbazol-9-yl)ethan-1-amine, the HOMO-LUMO energy gap was calculated to be 3.30 eV, with the HOMO located on the carbazole and amino-containing substituent and the LUMO on the carbazole and nitro group. A similar value and orbital distribution would be anticipated for this compound.

Table 2: Predicted Frontier Molecular Orbital Characteristics

OrbitalExpected LocationRole in Reactivity
HOMO Carbazole ring, Amino group (-NH₂)Electron-donating region, susceptible to electrophilic attack.
LUMO Carbazole ring, Nitro group (-NO₂)Electron-accepting region, susceptible to nucleophilic attack.
E_gap Relatively smallIndicates high polarizability and potential for charge transfer.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different electrostatic potential values.

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro group and, to a lesser extent, the lone pair of the nitrogen atom in the amino group.

Positive Regions (Blue): These electron-poor areas are favorable for nucleophilic attack. The hydrogen atoms of the amino group and potentially some hydrogens on the carbazole ring would exhibit positive potential.

Neutral Regions (Green): These areas represent regions of near-zero potential.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition and crystal packing. nih.gov

Prediction of Spectroscopic Parameters using Quantum Chemical Methods

Quantum chemical calculations can simulate various types of spectra, providing a powerful complement to experimental characterization.

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts using DFT. By predicting the ¹H and ¹³C NMR spectra, one can aid in the structural confirmation of the synthesized compound.

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus.

¹³C NMR: Carbons attached to or near the electron-withdrawing nitro group (C3) would be shifted downfield (higher ppm). Carbons near the electron-donating amino group (C9) and within the pyrrole (B145914) ring would experience shielding effects.

¹H NMR: Protons on the carbazole ring would show complex splitting patterns. The proton ortho to the nitro group (H4) would be significantly deshielded and shifted downfield. The hydrogens of the amino group would appear as a distinct signal, with its chemical shift dependent on solvent and concentration.

While specific values require explicit calculation, comparisons with experimental data for similar carbazole derivatives show that the GIAO method can accurately reproduce spectral trends and patterns. researchgate.net

Theoretical simulations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra are performed by calculating vibrational frequencies and electronic transition energies, respectively.

Simulated IR Spectrum: A frequency calculation following geometry optimization yields the theoretical IR spectrum. This allows for the identification of characteristic vibrational modes. For this compound, key predicted peaks would include:

N-H stretching: From the amino group, typically in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching: Above 3000 cm⁻¹.

Asymmetric and Symmetric NO₂ stretching: Strong absorptions expected around 1550-1500 cm⁻¹ and 1385-1345 cm⁻¹, respectively.

Aromatic C=C stretching: In the 1400-1600 cm⁻¹ range.

Simulated UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. The simulation provides the maximum absorption wavelengths (λ_max) and oscillator strengths for electronic transitions. The spectrum of this compound is expected to feature absorptions corresponding to π-π* transitions within the carbazole aromatic system. Additionally, the presence of the amino (donor) and nitro (acceptor) groups would likely give rise to an intramolecular charge transfer (ICT) band, which may be redshifted into the visible region.

Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies, including the theoretical elucidation of reaction pathways and computational modeling of transition states and activation energies, are not yet available specifically for this compound. However, research on the synthesis and reactions of other substituted carbazoles can offer valuable insights into the probable mechanistic pathways.

The synthesis of this compound would likely involve the nitration of a carbazole precursor followed by amination at the 9-position, or vice-versa. The regioselectivity of the nitration of the carbazole ring is a critical aspect. Standard methods for preparing aminocarbazole derivatives often involve the nitration of carbazole followed by reduction. The nitration of carbazole with nitric acid and acetic acid at room temperature has been shown to regioselectively produce 3-nitrocarbazole.

Mechanistic studies on the synthesis of carbazoles from nitroarenes have suggested that nitrosoarenes and diarylamines are important intermediates in the reaction process. rsc.org In the context of amination, studies on the reaction of nitroquinolines with 9H-carbazole have proposed mechanisms involving nucleophilic substitution. It is postulated that in such reactions, a counterion like potassium can interact with the oxygen of the nitro group, thereby influencing the nucleophilic attack.

A plausible reaction mechanism for the formation of carbazoles from nitroarenes involves the initial reaction of the nitroarene to form a nitrosoarene intermediate, which then undergoes a C-N coupling reaction. rsc.org

Specific computational models detailing the transition states and activation energies for reactions involving this compound are not documented in the reviewed literature. However, theoretical investigations into related reactions provide a framework for what such studies would entail. For instance, in the frustrated Lewis pair-mediated carbazolation of phenylacetylene, the reaction mechanism is understood to proceed through two transition states, with the initial cyclization being the rate-determining step. worldscientific.com Density Functional Theory (DFT) calculations are a common tool for modeling these aspects of a reaction. chemnet.com

Quantitative Structure-Property Relationship (QSPR) and Molecular Modeling Studies

While specific QSPR and molecular modeling studies for this compound are not available, research on other substituted carbazoles provides a strong basis for predicting its properties.

Molecular modeling and DFT calculations are instrumental in correlating the electronic structure of carbazole derivatives with their physicochemical properties. DFT calculations on 3-(4-nitrophenoxy)-9,9a-dihydro-4aH-carbazole have been used to analyze electronic properties, including intramolecular interactions and atomic charge distribution. chemnet.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these studies, which help in evaluating global chemical reactivity descriptors. chemnet.com

A QSPR study on carbazole substituted with both an amino (NH2) donor group and a nitro (NO2) acceptor group at various positions has been conducted using DFT. chemsrc.com This study revealed that the position of these substituents significantly affects the optoelectronic properties. For instance, the longest maximum absorption wavelengths (λmax) are observed when the NH2 group is at the C3 position and the NO2 group is at the C4 position. chemsrc.com A strong correlation was found between λmax and the HOMO-LUMO energy gap, indicating that as λmax increases, the energy gap decreases due to intramolecular charge transfer from the amino to the nitro group. chemsrc.com

Table 1: Calculated Physicochemical Parameters for Substituted Carbazoles (Illustrative) This table is based on data for related substituted carbazoles and is intended to be illustrative of the types of parameters derived from computational studies. Specific values for this compound are not available.

ParameterValue (for a generic substituted carbazole)MethodReference
HOMO Energy-5.5 eV to -6.0 eVDFT/B3LYP chemsrc.com
LUMO Energy-2.0 eV to -2.5 eVDFT/B3LYP chemsrc.com
HOMO-LUMO Gap3.0 eV to 4.0 eVDFT/B3LYP chemsrc.com
Dipole Moment5 D to 10 DDFT/B3LYP chemsrc.com

The substituents on the carbazole ring system have a profound impact on its reactivity and stability. The nitro group is a strong electron-withdrawing group, which generally decreases the electron density on the aromatic rings and can influence the aromaticity. sci-hub.se DFT studies on nitro-substituted carbazoles have shown that the nitro group can lead to a decrease in the Harmonic Oscillator Model of Aromaticity (HOMA) index, particularly for the ring to which it is attached. sci-hub.se

Chemical Reactivity and Derivatization Pathways of 3 Nitro 9h Carbazol 9 Amine

Transformations of the Nitro Group at C-3

The nitro group at the C-3 position of the carbazole (B46965) ring is a key site for chemical modification, with its reduction to an amine being the most prominent transformation.

Reduction Reactions to Amine Functionality

The reduction of the nitro group in 3-nitro-9H-carbazol-9-amine to the corresponding amine, 9H-carbazole-3,9-diamine, is a fundamental transformation that opens up a wide array of further derivatization possibilities. This reaction is typically achieved using various reducing agents under different reaction conditions.

One common method for this reduction involves the use of tin(II) chloride in the presence of a strong acid, such as hydrochloric acid. This method is effective for the reduction of nitroarenes and has been successfully applied to this compound. Another widely used reducing agent is sodium dithionite (B78146) (Na2S2O4), which offers a milder alternative for the reduction of nitro groups. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrazine (B178648) hydrate (B1144303) or hydrogen gas, is also a highly efficient method for this transformation.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Table 1: Selected Reagents for the Reduction of this compound

Reducing AgentReaction ConditionsProduct
Tin(II) chloride (SnCl2) / Hydrochloric acid (HCl)Typically heated in a solvent like ethanol9H-Carbazole-3,9-diamine
Sodium dithionite (Na2S2O4)Often in an aqueous or biphasic system9H-Carbazole-3,9-diamine
Palladium on carbon (Pd/C) / Hydrazine hydrateReflux in a solvent like ethanol9H-Carbazole-3,9-diamine
Palladium on carbon (Pd/C) / Hydrogen gas (H2)Pressurized H2 atmosphere in a suitable solvent9H-Carbazole-3,9-diamine

Other Selective Chemical Modifications of the Nitro Moiety

While the reduction to an amine is the most extensively studied transformation of the nitro group in this compound, other selective modifications are theoretically possible, although less commonly reported in the literature for this specific compound. These could include partial reduction to nitroso or hydroxylamino functionalities, or nucleophilic aromatic substitution of the nitro group under specific conditions. However, detailed research findings on such transformations for this compound are not widely available, with the focus remaining on the complete reduction to the amine.

Reactions Involving the N-9 Amine Functionality

The amine group at the N-9 position of the carbazole ring is a versatile handle for a variety of chemical modifications, including acylation, alkylation, arylation, condensation, and cyclization reactions.

N-Acylation, N-Alkylation, and N-Arylation Reactions

The N-9 amine of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. Similarly, N-alkylation can be achieved using alkyl halides, and N-arylation can be accomplished through reactions like the Buchwald-Hartwig amination, coupling the N-9 amine with aryl halides. These reactions provide a straightforward route to modify the electronic and steric properties of the molecule.

Condensation and Cyclization Reactions at the N-9 Amine Position

The N-9 amine functionality is a key participant in condensation and cyclization reactions, leading to the formation of novel heterocyclic systems. For instance, condensation of this compound with various aldehydes and ketones can yield Schiff bases, which can serve as intermediates for further transformations.

A significant cyclization reaction involving the N-9 amine is the formation of triazolo[4,5-a]carbazole derivatives. This is typically achieved by reacting this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic medium) to form an intermediate azide, which then undergoes intramolecular cyclization. Another important cyclization pathway involves the reaction with isothiocyanates to form thiourea (B124793) derivatives, which can then be cyclized to afford various heterocyclic systems. For example, reaction with aroyl isothiocyanates followed by cyclization can lead to the formation of triazole and thiadiazole fused carbazoles.

Table 2: Examples of Condensation and Cyclization Reactions at the N-9 Amine

Reactant(s)Reaction TypeProduct Type
Aldehydes/KetonesCondensationSchiff bases
Sodium nitrite / AcidDiazotization followed by cyclizationTriazolo[4,5-a]carbazoles
IsothiocyanatesAddition followed by cyclizationThiourea derivatives, fused heterocycles
Aroyl isothiocyanatesAddition and cyclizationFused triazole and thiadiazole carbazoles

Electrophilic and Nucleophilic Substitution Reactions on the Carbazole Ring System

The carbazole ring system in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the regioselectivity of these reactions is influenced by the existing substituents. The nitro group at C-3 is a strong deactivating group, directing incoming electrophiles to the positions meta to it, namely C-2 and C-4, and to the other benzene (B151609) ring of the carbazole nucleus. However, the N-9 amine group can also influence the reactivity of the carbazole ring.

Electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be carried out on the carbazole ring, though the harsh conditions often required for these reactions may also affect the existing nitro and amine functionalities. The precise location of substitution will depend on the specific reagents and reaction conditions employed.

Nucleophilic aromatic substitution on the carbazole ring of this compound is less common but can occur under forcing conditions, particularly at positions activated by the electron-withdrawing nitro group.

Regioselectivity and Scope of Reactions at C-1, C-2, C-4, C-5, C-6, C-7, C-8 Positions

The directing effects of the substituents on this compound play a crucial role in determining the regioselectivity of subsequent reactions. The nitro group is a powerful electron-withdrawing group and a meta-director in electrophilic aromatic substitution, while the N-9 amine group's influence is more complex, affecting the electronic properties of the entire carbazole nucleus.

Electrophilic aromatic substitution reactions on the carbazole ring are generally directed to specific positions based on the electronic nature of the existing substituents. For instance, in the nitration of carbazole itself, the reaction predominantly occurs at the 3 and 6 positions. tubitak.gov.trresearchgate.net The presence of the nitro group at C-3 in this compound deactivates the ring towards further electrophilic attack. However, any subsequent electrophilic substitution would be directed to the positions meta to the nitro group, which are C-2, C-4, C-5, and C-7.

Conversely, the N-9 amine group can influence the reactivity of the carbazole system. While not directly attached to the aromatic rings, its electronic character can be transmitted through the nitrogen atom. The reactivity of related compounds like 3-amino-9-ethylcarbazole (B89807) reveals that the C-2 and C-4 positions are nucleophilic, with C-4 being more reactive than C-2 due to the mesomeric effect of the C-3 amino group. Although the substituent is at N-9 in the title compound, its electronic influence, combined with the strong deactivating effect of the C-3 nitro group, will significantly modulate the reactivity of the carbazole core.

Research on related carbazole derivatives has shown that functionalization at various positions is possible. For example, directing group-assisted C-H activation has enabled the introduction of functional groups at the C-1 position of the carbazole moiety. researchgate.net This suggests that with appropriate synthetic strategies, selective derivatization at the less reactive positions of this compound could be achieved.

Steric and Electronic Influence of Nitro and N-9 Amine Substituents on Carbazole Reactivity

The chemical reactivity of the carbazole ring in this compound is a direct consequence of the interplay between the steric and electronic effects of the nitro and N-9 amine substituents.

Electronic Effects:

Nitro Group: The nitro group (-NO₂) at the C-3 position is a strong electron-withdrawing group due to both the inductive (-I) and resonance (-M) effects. researchgate.net This significantly deactivates the carbazole ring system towards electrophilic aromatic substitution reactions. nih.gov The electron density of the aromatic rings is substantially reduced, making attacks by electrophiles less favorable. The deactivating nature of the nitro group is a critical factor in controlling the regioselectivity of further functionalization.

Steric Effects:

N-9 Amine Group: The N-9 amine group can exert a steric hindrance effect, influencing the approach of reagents to the adjacent C-1 and C-8 positions. This steric bulk can direct incoming groups to other, less hindered positions on the carbazole nucleus. The degree of steric hindrance can be modulated by the nature of the amine (primary, secondary, or tertiary).

Cross-Coupling and Other Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds and are highly relevant for the derivatization of heterocyclic compounds like this compound. These reactions often tolerate a wide range of functional groups, which is crucial given the presence of the nitro and amine moieties.

Carbon-Carbon (C-C) Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

To undergo C-C cross-coupling reactions, this compound would typically first need to be functionalized with a suitable leaving group, such as a halide (e.g., bromine or iodine) or a triflate, at one of the carbon positions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. fishersci.esmdpi.com It is widely used for the synthesis of biaryls and is known for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org For instance, a bromo-substituted derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters. The choice of palladium catalyst and ligand is critical for achieving high yields, especially with potentially challenging substrates. mdpi.comnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. iitk.ac.innih.gov A halogenated derivative of this compound could be used to introduce alkenyl substituents onto the carbazole core. The reaction typically requires a palladium catalyst and a base. chemrxiv.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. numberanalytics.comnih.govgelest.com This would be a suitable method for introducing alkynyl moieties onto a halogenated this compound scaffold.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. This method is known for its high reactivity and functional group tolerance.

The following table provides a hypothetical overview of potential C-C cross-coupling reactions starting from a halogenated derivative of this compound.

Reaction Coupling Partner Catalyst System (Typical) Resulting Linkage
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd catalyst (e.g., Pd(PPh₃)₄), BaseC-Aryl / C-Vinyl
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), BaseC-Alkenyl
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC-Alkynyl
NegishiOrganozinc ReagentPd or Ni catalystC-Aryl / C-Alkyl / C-Vinyl

Carbon-Nitrogen (C-N) and Carbon-Oxygen (C-O) Coupling Reactions

Similar to C-C coupling, C-N and C-O bond formation on the carbazole ring typically requires a pre-functionalized substrate, such as a halogenated derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. thieme-connect.comtcichemicals.com It allows for the coupling of an aryl halide with an amine. A halogenated this compound could be reacted with various primary or secondary amines to introduce new amino substituents on the carbazole ring. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction.

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form C-N and C-O bonds. While often requiring harsher conditions than palladium-catalyzed methods, it remains a useful tool, particularly for certain substrates.

Palladium-Catalyzed C-O Coupling: Analogous to the Buchwald-Hartwig amination, palladium catalysts can also mediate the coupling of aryl halides with alcohols or phenols to form aryl ethers.

The table below summarizes potential C-N and C-O coupling reactions for a halogenated this compound.

Reaction Coupling Partner Catalyst System (Typical) Resulting Linkage
Buchwald-Hartwig AminationAmine (Primary or Secondary)Pd catalyst, Phosphine Ligand, BaseC-Amino
Ullmann Condensation (C-N)AmineCu catalyst, BaseC-Amino
Ullmann Condensation (C-O)Alcohol or PhenolCu catalyst, BaseC-Ether
Palladium-Catalyzed C-O CouplingAlcohol or PhenolPd catalyst, Ligand, BaseC-Ether

It is also conceivable that the N-9 amine of this compound itself could participate in C-N cross-coupling reactions with aryl halides, leading to the formation of N-aryl derivatives.

Advanced Applications in Chemical Sciences and Emerging Technologies

Materials Science and Optoelectronic Systems

The carbazole (B46965) scaffold is renowned for its excellent charge transport capabilities and thermal stability, making it a cornerstone in the design of organic electronic materials. researchgate.net The introduction of a nitro group and an amine at the 9-position further modulates these properties, opening avenues for tailored applications in high-performance optoelectronic devices.

Carbazole derivatives are widely recognized for their promising electronic and optical properties, including high hole-transport capability, photoconductivity, and photorefractivity. researchgate.nettubitak.gov.trresearchgate.net These characteristics stem from the electron-rich, conjugated nature of the carbazole ring system. The electronic properties can be finely tuned by introducing various functional groups.

The nitro group (-NO₂), being strongly electron-withdrawing, significantly influences the electronic structure of the carbazole core. In derivatives like 2-(3-nitro-9H-carbazol-9-yl)ethan-1-amine (CSN), the presence of the nitro group leads to a lower Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. acs.orgnih.gov This narrowing of the energy gap is a direct consequence of the electron-withdrawing nature and the extension of conjugation provided by the nitro group. acs.orgnih.gov This modulation is crucial for designing materials with specific energy level alignments for efficient charge injection and transport in electronic devices.

Furthermore, the combination of electron-donating (carbazole) and electron-withdrawing (nitro group) moieties within a single molecule can facilitate intramolecular charge transfer (ICT), a phenomenon essential for applications in nonlinear optics. Studies on charge-transfer complexes have also demonstrated that nitro-carbazole derivatives can act as electron acceptors when combined with electron-donor carbazole compounds, such as the interaction between 3,6-dinitro-9H-carbazole and 3,6-diamino-9-ethylcarbazole, indicating their potential in creating materials with tailored electronic functionalities. smolecule.com

Table 1: Electronic Properties of a Related Nitro-Carbazole Probe

CompoundKey Electronic FeatureEffectReference
2-(3-nitro-9H-carbazol-9-yl)ethan-1-amine (CSN)Nitro group substitutionLowers HOMO-LUMO energy gap, induces red-shifted fluorescence. acs.orgnih.gov

The favorable electronic properties of carbazole derivatives make them integral components in a range of optoelectronic devices. tubitak.gov.tr Their excellent hole-transporting capabilities are particularly valuable in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells. evitachem.comevitachem.com In OLEDs, carbazole-based materials are often used in the hole transport layer to facilitate the efficient movement of positive charges toward the emissive layer. evitachem.com

In the realm of organic photovoltaics, carbazole derivatives have been employed to create highly efficient devices. For instance, a self-assembled monolayer based on 2-(9H-carbazol-9-yl) phosphonic acid (2PACz) has been used to manage the interface in indoor OPVs, leading to a record power conversion efficiency of approximately 36% and demonstrating long-term stability. researchgate.net

The application of carbazole derivatives extends to sensing technologies. The inherent fluorescence of the carbazole unit can be modulated by the presence of analytes. Polymers based on carbazole, such as poly(3,9-carbazole), have been investigated for their use in sensors for nitro-aromatic compounds. researchgate.net Specifically designed carbazole-based fluorescent probes have shown high selectivity for detecting explosives like picric acid through a fluorescence quenching mechanism. researchgate.net

Carbazole-containing polymers are extensively studied due to their unique combination of optical and electronic properties, high electron-donating ability, and photoconductivity. researchgate.net The carbazole unit can be integrated into polymer backbones or used as a pendant group to create functional materials with applications in electronics and beyond. Poly(3,9-carbazole), for example, is noted for its thermal and chemical stability, which is attributed to a highly twisted structure between the repeating units. researchgate.net

Carbazole derivatives also serve as versatile monomers for creating materials suitable for advanced coatings. A purple fluorescent monomer, 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate, was synthesized from 3-amino-9-ethylcarbazole (B89807) and has shown potential for a wide range of applications, including functional coatings and optical devices. tubitak.gov.tr The ability to form stable, functional polymers and coatings makes carbazole derivatives, including those functionalized with nitro groups, valuable for developing next-generation materials. mdpi.com

Development of Advanced Chemical Probes and Tools

The reactive nature and inherent spectroscopic properties of the 3-Nitro-9H-carbazol-9-amine scaffold make it an excellent platform for designing specialized chemical tools for research and analysis.

The carbazole fluorophore is an attractive core for fluorescent probes due to its ease of modification and tunable fluorescence. acs.orgnih.gov The synthesis of probes based on the 3-nitro-carbazole framework has led to the development of highly effective sensors. A notable example is the probe 2-(3-nitro-9H-carbazol-9-yl)ethan-1-amine (CSN), which was designed for the fluorescence sensing of synthetic cannabinoids. acs.orgnih.gov

The design of this probe leverages the specific properties conferred by the nitro group. The electron-withdrawing effect of the nitro group decreases the LUMO energy level, which narrows the HOMO-LUMO energy gap of the probe. acs.orgnih.gov This results in a red-shift of the fluorescence emission and a stronger fluorescence intensity compared to analogous probes without the nitro group. acs.orgnih.gov The sensing mechanism relies on fluorescence quenching facilitated by a Photoinduced Electron Transfer (PET) process. nih.gov In the presence of the target analyte, electrons are transferred from the analyte to the carbazole-nitro probe, resulting in a measurable decrease in fluorescence. acs.orgnih.gov This strategy highlights a pathway for creating highly efficient fluorescent probes for chemically stable analytes. nih.gov

Table 2: Research Findings on a Nitro-Carbazole Based Fluorescent Probe

ProbeTarget AnalyteSensing MechanismKey FindingReference
2-(3-nitro-9H-carbazol-9-yl)ethan-1-amine (CSN)MDMB-CHMICA (Synthetic Cannabinoid)Photoinduced Electron Transfer (PET) leading to fluorescence quenching.The nitro group lowers the HOMO-LUMO gap, causing a red-shift in fluorescence and enabling efficient sensing. acs.orgnih.gov

This compound and its precursors are versatile building blocks in organic synthesis, providing a foundational structure for constructing more complex molecules, polymers, and supramolecular assemblies. cymitquimica.com The carbazole nucleus, with its defined positions for functionalization, allows for the systematic construction of materials with desired properties.

The reactivity of the various sites on the carbazole ring system, including the amine group, enables its use in forming a diverse range of compounds. researchgate.net For instance, carbazole derivatives have been incorporated into supramolecular structures. Bent pyridyl-carbazole derivatives have been successfully used to create discrete and polymeric supramolecular assemblies that function as pH probes and sensors for ions, capitalizing on the electron-rich nature of the carbazolyl core to create spectroscopically active networks. researchgate.net The ability to serve as a fundamental, modifiable unit makes the 3-nitro-carbazole structure a valuable tool for chemists developing complex functional materials. researchgate.netchemscene.com

Ligand Design and Catalysis Research

The unique structural features of carbazole derivatives, particularly the presence of nitrogen atoms and the planar aromatic system, often make them attractive candidates for ligand design in catalysis. The introduction of a nitro group and an amine at the 9-position could theoretically modulate the electronic properties of the carbazole core, influencing its coordination chemistry.

Application as Ligands in Transition Metal-Catalyzed Organic Transformations

There are no specific research findings or data tables available in the reviewed scientific literature that detail the application of this compound as a ligand in transition metal-catalyzed organic transformations. While the broader class of carbazole derivatives has been explored in this context, studies focusing on this specific molecule have not been identified.

Role in Chemosensor Development

The development of chemosensors often utilizes molecules with specific binding sites and signaling units. The nitro and amine functionalities on the this compound scaffold could potentially serve these roles. The nitro group can act as an electron-withdrawing group and a potential binding site, while the carbazole unit can function as a fluorophore.

Despite this potential, a thorough search of scientific databases and literature reveals no published studies or data on the application of this compound in the development of chemosensors. Research in this area appears to be focused on other carbazole derivatives.

Applications in Synthetic Dyes and Pigments

Carbazole-based structures have historically been important precursors in the synthesis of dyes and pigments due to their extended π-conjugated systems, which can impart color. The chromophoric and auxochromic groups present in this compound could theoretically allow it to function as a dye or a pigment.

However, there is no available information, research data, or mention of this compound being used in the synthesis of commercial or developmental dyes and pigments. The related compound, 9-Ethyl-3-nitro-9H-carbazole, has been noted as a dye intermediate, but this does not extend to the specific compound of interest. dyestuffintermediates.com

Future Research Directions and Perspectives on 3 Nitro 9h Carbazol 9 Amine

Innovations in Sustainable and Efficient Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of mixed nitric and sulfuric acids, which generate significant acid waste and pose safety risks due to highly exothermic reactions. rsc.orgnih.gov Future research on 3-Nitro-9H-carbazol-9-amine should prioritize the development of greener and more efficient synthetic routes.

Key areas for innovation include:

Continuous-Flow Microreactors: These systems offer enhanced safety, better control over reaction parameters, and improved selectivity for mononitration, minimizing the formation of byproducts. rsc.org Developing a continuous-flow process for the nitration of 9H-Carbazol-9-amine would represent a significant step towards a safer and more scalable synthesis.

Solid Acid Catalysts: The use of reusable solid acid catalysts can replace corrosive liquid acids like sulfuric acid, simplifying product purification and reducing environmental impact. rsc.org Research into novel solid catalysts tailored for the regioselective nitration of the carbazole (B46965) core is a promising direction.

Advanced Reduction Techniques: The nitro group in carbazole derivatives can be reduced to an amino group, a key transformation for creating new derivatives. Future studies could explore sustainable reduction methods, such as catalytic hydrogenation using in-situ prepared catalysts like nickel boride, which can be stabilized in environmentally benign solvents like nanocellulose solutions. numberanalytics.comacs.org Electrochemical reduction is another green alternative that avoids chemical reductants. numberanalytics.com

Modern Cyclization Strategies: The synthesis of the carbazole core itself can be improved. Methods like the Suzuki-Miyaura coupling to form substituted biphenyl (B1667301) intermediates followed by catalyzed cyclization offer milder conditions than traditional methods. nih.govresearchgate.net Exploring catalysts like MoO₂Cl₂(dmf)₂ for the cyclization of nitrobiphenyl precursors could lead to higher yields and greater functional group tolerance. nih.gov

Synthetic Method Potential Advantages for this compound Synthesis Key Research Focus
Continuous-Flow MicroreactionHigh safety, high selectivity, scalability, reduced waste. rsc.orgOptimization of flow rate, temperature, and reagent stoichiometry.
Solid Acid CatalysisReusability, reduced corrosion and acid waste. rsc.orgDevelopment of catalysts for high regioselectivity at the C-3 position.
Catalytic HydrogenationMild conditions, high selectivity for nitro group reduction. numberanalytics.comUse of green catalysts and supports (e.g., nanocellulose). acs.org
Electrochemical ReductionAvoids chemical reducing agents, environmentally friendly. numberanalytics.comOptimization of electrode materials and electrolyte conditions.
Suzuki-Miyaura Coupling/CyclizationMilder reaction conditions, functional group tolerance. nih.govCatalyst development for efficient cyclization of complex precursors.

Integration of Advanced Spectroscopic and In Situ Characterization Techniques

A thorough understanding of the structure, properties, and reaction dynamics of this compound is crucial for its development. Future research should leverage advanced analytical techniques.

In Situ Monitoring: Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor reaction progress in real-time, especially in continuous-flow systems. This allows for precise control over the synthesis, leading to higher yields and purity.

Advanced NMR Spectroscopy: While standard 1D NMR is essential, 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for the unambiguous structural characterization of new derivatives of this compound, especially for complex structures resulting from further functionalization. mdpi.com

Terahertz Spectroscopy: This technique can probe low-frequency vibrational modes, such as torsional modes, providing insights into intramolecular charge transfer and intermolecular interactions, which are critical for understanding the properties of materials intended for optical applications. researchgate.net

Spectroscopic Studies of Excited States: Techniques like laser flash photolysis and time-resolved phosphorescence can be used to study the photophysical properties of the molecule, determining triplet state lifetimes and quantum yields. researchgate.net This is particularly relevant for applications in photonics and electronics.

Predictive Computational Chemistry for Novel Derivatization and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties of molecules and guiding synthetic efforts. nih.govresearchgate.netaip.org

Future computational studies on this compound and its derivatives could focus on:

Property Prediction: DFT and Time-Dependent DFT (TD-DFT) can be used to calculate key electronic properties, including HOMO-LUMO energy gaps, absorption spectra, and nonlinear optical (NLO) properties. researchgate.netresearchgate.netaip.org This allows for the in silico screening of potential derivatives for applications in areas like dye-sensitized solar cells (DSSCs) or optical limiting.

Reaction Mechanism Elucidation: Computational modeling can provide insights into reaction pathways and transition states, aiding in the optimization of synthetic conditions and the prediction of regioselectivity in substitution reactions.

Design of Novel Derivatives: By systematically modifying the structure of this compound in silico (e.g., by adding different functional groups), it is possible to predict how these changes will affect its properties. This rational design approach can significantly accelerate the discovery of new molecules with desired functionalities, such as enhanced anticancer activity or improved performance in electronic devices. nih.govmdpi.com

Computational Method Application for this compound Research Predicted Properties
Density Functional Theory (DFT)Ground-state geometry optimization, electronic structure analysis. researchgate.netHOMO-LUMO gap, molecular electrostatic potential, polarizability. researchgate.netaip.org
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption and emission spectra. aip.orgUV-Vis spectra, excited state energies.
Molecular DockingIn silico screening for biological activity. nih.govmdpi.comBinding affinity to biological targets (e.g., enzymes, DNA).

Exploration of New Applications in Emerging Technologies

The carbazole moiety is a "privileged scaffold" known for its excellent electronic and photophysical properties, while the nitro group can enhance these characteristics or serve as a handle for further reactions. mdpi.com This combination suggests potential applications in several high-tech fields.

Organic Electronics: Carbazole derivatives are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The specific electronic properties imparted by the nitro and 9-amino groups could be exploited to design novel materials for these devices. Research could focus on synthesizing polymers or small molecules derived from this compound for use as host materials, emitters, or sensitizers.

Medicinal Chemistry: Nitrocarbazoles have shown promise as anticancer agents, with some derivatives acting as microtubule-targeting agents that induce apoptosis in cancer cells. mdpi.commdpi-res.com Future work could involve synthesizing a library of compounds based on the this compound scaffold and screening them for activity against various cancer cell lines. nih.gov The 9-amino group provides a convenient point for attaching other pharmacophores to create hybrid molecules with potentially enhanced or multi-target activity. researchgate.netajrconline.org

Porous Materials for Gas Capture: Carbazole-based microporous organic polymers (MOPs) have shown potential for capturing greenhouse gases like CO₂. nih.govresearchgate.net The electron-rich nature of the carbazole ring system can interact favorably with CO₂. The 3-nitro and 9-amino groups could be used as anchor points to build novel MOPs with tailored pore sizes and enhanced gas adsorption selectivity. researchgate.net

Environmental and Safety Considerations in Large-Scale Synthesis

As with any chemical compound intended for potential large-scale use, a thorough assessment of its environmental impact and safety profile is essential.

Toxicity and Mutagenicity: Nitroaromatic compounds as a class are known for their potential toxicity and mutagenicity, and many are listed as priority pollutants. nih.govresearchgate.net It is imperative that the toxicological profile of this compound and its degradation products be rigorously evaluated. Studies should investigate its potential to cause DNA damage or act as a carcinogen. nih.gov

Biodegradation: The nitro group often makes aromatic compounds resistant to biodegradation, leading to persistence in the environment. nih.govresearchgate.net Research should focus on the environmental fate of this compound, including its potential for microbial degradation. Understanding the pathways of degradation is key to mitigating its environmental impact.

Process Safety: The synthesis of nitro compounds can be hazardous, involving highly exothermic reactions and potentially explosive intermediates. rsc.org A crucial area of future research is the development of inherently safer synthetic processes, such as the continuous-flow methods mentioned earlier, which minimize the volume of hazardous materials handled at any given time and allow for superior temperature control. rsc.org A full safety assessment, including thermal stability studies of intermediates and the final product, is required before any scale-up is considered.

Q & A

Basic Questions

Q. What synthetic methodologies are typically employed to prepare 3-Nitro-9H-carbazol-9-amine, and how are intermediates purified?

  • Answer : The compound is synthesized via nitration of 9H-carbazol-9-amine using a mixed acid system (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). Key intermediates are purified using column chromatography (hexane:ethyl acetate, 9:1) to isolate the nitro derivative . Reaction progress is monitored via TLC, and intermediates are characterized by FT-IR to confirm nitro group formation (asymmetric stretching at ~1520 cm⁻¹ and symmetric at ~1350 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Answer : Essential techniques include:

  • ¹H/¹³C NMR (DMSO-d₆): Aromatic protons appear as multiplets in δ 7.2–8.5 ppm, with distinct splitting patterns due to nitro group electron withdrawal .
  • FT-IR : Nitro group vibrations (~1520 cm⁻¹) and amine N-H stretches (~3400 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., 239.22 g/mol) .

Advanced Questions

Q. How can computational chemistry predict the electronic properties of this compound, and how are these predictions experimentally validated?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and nitro group effects on charge distribution. Experimental validation involves:

  • UV-Vis spectroscopy : Compare computed excitation energies with absorbance maxima (e.g., λₘₐ₋ ~350 nm for nitro-carbazoles) .
  • Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of the nitro group .

Q. What strategies resolve contradictions between X-ray crystallographic data and computational structural models for nitro-carbazole derivatives?

  • Answer : High-resolution X-ray diffraction (e.g., using SHELXL ) refines crystal structures, while DFT-optimized geometries validate bond lengths/angles. Discrepancies may arise from crystal packing effects; recrystallization in varied solvents (e.g., DMF vs. ethanol) tests for polymorphism .

Q. How do researchers analyze conflicting NMR data for nitro-substituted carbazoles, particularly in distinguishing regioisomers?

  • Answer : Use NOESY/ROESY to probe spatial proximity of protons near the nitro group. For regioisomer ambiguity, synthesize derivatives (e.g., brominated analogs) and compare coupling constants in ¹H NMR . Cross-reference with HPLC retention times (C18 column, acetonitrile/water gradient) to confirm purity .

Methodological Insights

  • Synthesis Optimization : Nitration efficiency depends on reaction time and acid ratio. Excessive heating (>10°C) risks byproducts like dinitro derivatives .
  • Stability Considerations : Store this compound under argon at -20°C to prevent photodegradation. Monitor stability via HPLC every 3 months .
  • Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.